Methyl 3-phenoxybenzoate
Description
Properties
IUPAC Name |
methyl 3-phenoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-14(15)11-6-5-9-13(10-11)17-12-7-3-2-4-8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNMDCSPTJONPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198825 | |
| Record name | Benzoic acid, 3-phenoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50789-43-0 | |
| Record name | Methyl 3-phenoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50789-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-phenoxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050789430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3-phenoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-phenoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Methyl 3-phenoxybenzoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAU2SS7PED | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction with Methanol
One common method involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of an acid catalyst. This process typically follows these steps:
Reagents :
- 3-hydroxybenzoic acid
- Methanol
- Acid catalyst (e.g., sulfuric acid)
-
- Mix the reactants in a round-bottom flask equipped with a reflux condenser.
- Heat the mixture to reflux for several hours.
- After completion, cool the reaction mixture and neutralize it if necessary.
- Extract the product using an organic solvent, followed by purification techniques such as distillation or chromatography.
Yield : This method can yield methyl 3-phenoxybenzoate in good purity and yield, typically around 70-90% depending on the reaction conditions.
Alternative Synthesis via Acylation
Another method involves using acyl chlorides or anhydrides to synthesize this compound. This method is characterized by its efficiency and high yields.
Reagents :
- Acyl chloride of 3-phenoxybenzoic acid
- Alcohol (methanol)
- Base (e.g., triethylamine)
-
- In a reaction vessel, dissolve the acyl chloride in an appropriate solvent (e.g., diethyl ether).
- Add methanol dropwise while stirring under controlled temperature conditions (typically around room temperature).
- The base is added to neutralize the hydrogen chloride generated during the reaction.
- After completion, remove the solvent under reduced pressure and purify the product.
Yield : This method can achieve yields exceeding 90% due to its direct approach to forming esters.
Copper-Catalyzed Methods
Recent advancements have introduced copper-catalyzed methods for synthesizing methyl esters from phenols and halides, which may also be applicable for this compound.
Reagents :
- Sodium phenoxide
- Methyl meta-chlorobenzoate
- Copper(I) chloride as a catalyst
-
- Combine sodium phenoxide and methyl meta-chlorobenzoate in a solvent such as anisole.
- Introduce copper(I) chloride and heat under reflux conditions.
- Monitor the reaction progress, and upon completion, work up the reaction mixture to isolate the desired ester.
Yield : Yields can vary but typically range from 70% to over 80%, depending on catalyst efficiency and reaction conditions.
| Method | Reagents Used | Yield (%) | Comments |
|---|---|---|---|
| Esterification with Methanol | 3-hydroxybenzoic acid, methanol, acid catalyst | 70-90 | Simple procedure; good for laboratory settings |
| Acylation | Acyl chloride, methanol, triethylamine | >90 | High yield; efficient synthesis |
| Copper-Catalyzed Reaction | Sodium phenoxide, methyl meta-chlorobenzoate | 70-80 | Modern approach; utilizes copper catalysis |
Chemical Reactions Analysis
Oxidation Reactions
Methyl 3-phenoxybenzoate undergoes oxidation under both chemical and photolytic conditions, yielding structurally distinct products:
Chemical Oxidation
-
Potassium Permanganate (KMnO4_44):
Oxidation in acidic or alkaline media converts the ester to 3-phenoxybenzoic acid (CHO) via cleavage of the methyl ester group . -
Fenton Reagent (Fe2+^{2+}2+/H2_22O2_22):
Hydroxyl radicals generated by Fenton oxidation induce regioselective hydroxylation at the 4-, 6-, 2'-, and 4'-positions of the aromatic rings .
Photolytic Oxidation
Under UV irradiation, this compound undergoes ether bond cleavage to form 3-phenoxybenzaldehyde and 4-ethoxyacetophenone , with subsequent oxidation yielding 3-phenoxybenzoic acid .
Table 1: Oxidation Pathways
| Reagent/Condition | Major Product(s) | Yield/Conversion | Reference |
|---|---|---|---|
| KMnO (acidic) | 3-Phenoxybenzoic acid | ~100% | |
| Fenton (Fe/HO) | Hydroxylated derivatives | 60–85% | |
| UV light (254 nm) | 3-Phenoxybenzaldehyde | 20–40% |
Substitution Reactions
The ester participates in nucleophilic substitution and cross-coupling reactions:
Nucleophilic Aromatic Substitution
- Phenoxy Group Replacement:
Reaction with sodium phenoxide (NaOPh) in the presence of CuCl yields This compound from methyl 3-chlorobenzoate .
Transition Metal-Catalyzed Coupling
- Nickel-Catalyzed C–O Bond Formation:
Methyl 3-bromobenzoate reacts with phenol under Ni(bpy)Br catalysis to form this compound .
Table 2: Substitution Reactions
| Substrate | Reagent/Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl 3-chlorobenzoate | NaOPh, CuCl | This compound | 75% | |
| Methyl 3-bromobenzoate | Phenol, Ni(bpy)Br | This compound | 73% |
Hydrolysis Reactions
The ester bond is susceptible to hydrolysis under acidic, alkaline, or enzymatic conditions:
Acid/Base Hydrolysis
- Alkaline Hydrolysis:
Saponification with NaOH yields 3-phenoxybenzoic acid and methanol .- Conditions: Aqueous NaOH, reflux.
Enzymatic Hydrolysis
- Carboxylesterases:
Bacterial enzymes (e.g., Sphingobium wenxiniae JZ-1) hydrolyze the ester to 3-phenoxybenzoic acid , a key step in pyrethroid degradation .
Table 3: Hydrolysis Conditions
| Method | Reagent/Enzyme | Product | Conversion | Reference |
|---|---|---|---|---|
| Alkaline hydrolysis | NaOH (1M) | 3-Phenoxybenzoic acid | >90% | |
| Enzymatic hydrolysis | S. wenxiniae JZ-1 | 3-Phenoxybenzoic acid | 100% |
Degradation Pathways
This compound is degraded via photolytic and microbial routes:
Photodegradation
- Primary Products: 3-Phenoxybenzaldehyde, 4-ethoxyacetophenone, and polymerized phenolic derivatives .
- Mechanism: Radical chain reactions involving singlet oxygen (O) and hydroxyl radicals .
Microbial Degradation
- Bacterial Strains:
Table 4: Degradation Pathways
| Pathway | Key Enzymes/Reagents | Major Products | Reference |
|---|---|---|---|
| Photolytic | UV light, O | 3-Phenoxybenzaldehyde | |
| Microbial (aerobic) | PobAB dioxygenase | Phenol, protocatechuate |
Scientific Research Applications
Methyl 3-phenoxybenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-phenoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been found to activate peroxisome proliferator-activated receptor γ and glucokinase, which play roles in metabolic regulation . These interactions can lead to various biological effects, including the modulation of glucose metabolism and anti-inflammatory activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Ester Variations
- Ethyl 3-phenoxybenzoate is used as a research standard (purity >98%) but lacks reported biological activity compared to its methyl counterpart .
- Methyl 3-Fluorobenzoate (C₈H₇FO₂, MW: 154.14): Substituting the phenoxy group with fluorine reduces aromatic interactions, impacting reactivity.
Functional Group Modifications
- 2-Cyanoprop-2-yl 3-Phenoxybenzoate: A 3-phenoxybenzoic acid derivative with a cyano group, this compound exhibits dual pharmacological activity: peroxisome proliferator-activated receptor γ (PPARγ) agonism and glucokinase activation.
- Methyl 3-Hydroxybenzoate: The absence of the phenoxy group limits its role in pesticide systems. However, it serves as a precursor in the synthesis of methyl 3-phenoxybenzoate via Cu-mediated arylation .
Degradation and Environmental Persistence
- D-Phenothrin: A pyrethroid structurally related to this compound, D-phenothrin degrades in soil with a half-life (t₁/₂) of 5.0 days when inoculated with Pseudomonas strain P31. In contrast, this compound’s degradation kinetics are influenced by microbial carboxylesterases (e.g., B.
Herbicide Derivatives
- Metsulfuron Methyl (C₁₄H₁₅N₅O₆S): A sulfonylurea herbicide with a triazine-linked benzoate ester. Unlike this compound, it inhibits acetolactate synthase (ALS) in plants. Its half-life in soil ranges from 7–30 days, longer than pyrethroid intermediates due to structural complexity .
Data Tables
Table 1. Physicochemical Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight | Solubility (mg/mL) | Key Application |
|---|---|---|---|---|
| This compound | C₁₄H₁₂O₃ | 228.24 | Not reported | Pyrethroid metabolite |
| Ethyl 3-phenoxybenzoate | C₁₅H₁₄O₃ | 242.27 | Not reported | Research standard |
| Methyl 3-fluorobenzoate | C₈H₇FO₂ | 154.14 | 10–50 (in DMSO) | Synthetic intermediate |
| 2-Cyanoprop-2-yl 3-phenoxybenzoate | C₁₇H₁₃NO₃ | 279.29 | Not reported | PPARγ agonist |
Table 2. Degradation Kinetics in Soil
| Compound | Degradation Constant (k, day⁻¹) | Half-Life (t₁/₂, days) | Microbial Strain |
|---|---|---|---|
| D-Phenothrin | 0.1380 | 5.0 | Pseudomonas P31 |
| This compound* | Not quantified | Not reported | Bacillus cereus SM3 |
| Metsulfuron Methyl | 0.033–0.099 | 7–30 | N/A |
*Derived from enzymatic hydrolysis data .
Key Findings and Implications
- Structural Flexibility: Minor modifications (e.g., ester groups, substituents) drastically alter bioactivity. Ethyl esters enhance stability, while fluorine substitution reduces environmental relevance .
- Pharmacological vs. Pesticidal Roles: 3-Phenoxybenzoate derivatives exhibit divergent applications—this compound as a pesticide metabolite versus 2-cyanoprop-2-yl derivatives as therapeutic agents .
- Microbial Degradation : Pseudomonas and Bacillus strains show promise in bioremediation of pyrethroid-contaminated soils, though degradation rates vary with compound structure .
Biological Activity
Methyl 3-phenoxybenzoate, a compound derived from 3-phenoxybenzoic acid, has garnered attention for its biological activities and potential applications in various fields, particularly in agriculture and pharmacology. This article synthesizes current research findings on the biological activity of this compound, including its toxicological effects, microbial degradation, and potential therapeutic applications.
This compound is an ester formed from the reaction of 3-phenoxybenzoic acid and methanol. Its molecular formula is C16H16O3, and it possesses a phenyl ring that contributes to its biological activity. The compound is often studied in the context of its metabolic products and interactions with biological systems.
In Silico Studies
Recent studies have employed in silico methods to investigate the toxicological effects of this compound and its metabolites. These studies utilized tools such as PASS online, molecular docking, and ADMET analysis to predict potential hazards associated with the compound. Key findings include:
- Metabolite Identification : Ten metabolite products were identified through Phase II reactions, including O-glucuronidation and O-sulfation. Methylated metabolites showed increased toxicity compared to the parent compound .
- Toxic Effects : The compounds were linked to several adverse effects such as reproductive dysfunction, neurotoxicity, and respiratory issues. The binding affinity of certain metabolites with cytochrome P450 enzymes (CYP2C9, CYP3A4) indicated significant metabolic interactions .
Human Biomonitoring
This compound serves as a biomarker for exposure to various pyrethroid insecticides. A systematic review highlighted that urinary levels of 3-phenoxybenzoic acid (the primary metabolite) were significantly higher in occupationally exposed adults compared to general populations. Median levels ranged from 0.43 to 14 μg/g creatinine in occupational settings .
Microbial Degradation
The biodegradation of this compound has been explored using various microbial consortia. Notably:
- Bacterial Consortium : A study demonstrated that a bacterial consortium isolated from Brazilian Savannah could effectively degrade esfenvalerate, a pyrethroid pesticide, leading to the production of 3-phenoxybenzoic acid as a primary metabolite. The biodegradation rate was approximately constant during the initial days of treatment .
- Kinetic Studies : The degradation kinetics followed first-order kinetics with a half-life of approximately 3.6 days, suggesting efficient microbial metabolism under optimal conditions .
Pharmacological Activity
Research into the pharmacological properties of derivatives of this compound indicates potential therapeutic applications:
- PPARγ Agonists : Some derivatives have been identified as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and fat cell differentiation. This suggests potential applications in treating metabolic disorders .
Case Study 1: Environmental Impact Assessment
A study evaluated the environmental impact of this compound as part of pesticide risk assessments. It was found that while the compound exhibits low toxicity to mammals, it poses risks to aquatic organisms due to its high toxicity at elevated concentrations .
Case Study 2: Occupational Exposure Risks
In an occupational setting involving agricultural workers exposed to pyrethroids, monitoring revealed elevated levels of urinary 3-PBA correlated with health complaints such as headaches and respiratory issues. This underscores the importance of assessing exposure levels in vulnerable populations .
Q & A
Q. What strategies mitigate matrix interference when analyzing this compound in biological samples?
- Methodological Answer : Implement matrix-matched calibration and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction for biological tissues. Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to enhance specificity. Validate recovery rates (70–120%) and limit of quantification (LOQ) per ICH guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
